molecular formula C10H14N4O2 B12919762 6-Cyclohexyl-5-nitropyrimidin-4-amine CAS No. 62652-88-4

6-Cyclohexyl-5-nitropyrimidin-4-amine

Cat. No.: B12919762
CAS No.: 62652-88-4
M. Wt: 222.24 g/mol
InChI Key: NDMSQFDOCYPUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of a cyclohexyl group. One common method involves the reaction of 4-aminopyrimidine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The nitration step can be achieved using nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclohexyl-5-nitropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-5-nitropyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclohexyl group provides hydrophobic interactions that enhance the binding affinity of the compound to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-nitropyrimidin-4-amine: Similar structure but with a chloro group instead of a cyclohexyl group.

    6-Ethyl-5-nitropyrimidin-4-amine: Contains an ethyl group instead of a cyclohexyl group.

    6-Phenyl-5-nitropyrimidin-4-amine: Contains a phenyl group instead of a cyclohexyl group

Uniqueness

6-Cyclohexyl-5-nitropyrimidin-4-amine is unique due to the presence of the cyclohexyl group, which imparts specific hydrophobic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

CAS No.

62652-88-4

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

6-cyclohexyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C10H14N4O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13)

InChI Key

NDMSQFDOCYPUQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=NC=N2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.